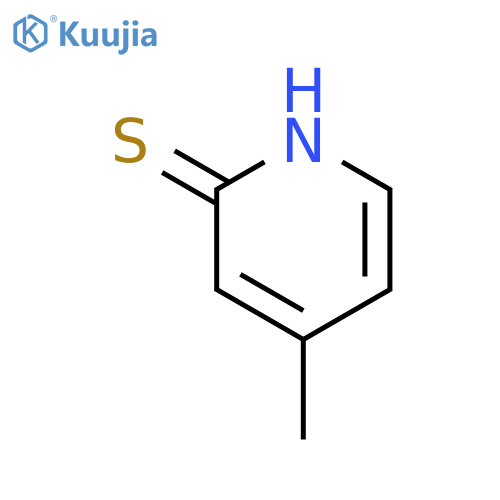Cas no 18368-65-5 (4-methylpyridine-2-thiol)

4-methylpyridine-2-thiol structure
商品名:4-methylpyridine-2-thiol
4-methylpyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinethione,4-methyl-
- 2-Mercapto-4-methylpyridine
- 4-methyl-1H-pyridine-2-thione
- 4-Methyl-2-pyridinethiol
- 2(1H)-Pyridinethione,4-methyl
- 2-Mercapto-4-methyl-pyridin
- 4-Methyl-2-mercapto-pyridin
- 4-Methyl-pyridin-2-thiol
- 4-methyl-pyridine-2-thiol
- 4-Methylpyridine-2-thiol
- 4-Methylpyridine-2(1H)-thione
- 4-Methyl-2(1H)-pyridinethione
- 2(1H)-Pyridinethione,4-methyl-(8CI,9CI)
- Z851791760
- I11274
- EN300-68480
- 4-Methyl-2(1H)-pyridinethione #
- AKOS028111740
- 2(1H)-Pyridinethione, 4-methyl-
- SCHEMBL2642944
- 4-Methyl-2-pyridthione
- 18368-65-5
- AM100424
- AKOS010995276
- 4H2
- M3361
- MFCD01860230
- 4-Methyl-2-pyridinethiol, AldrichCPR
- InChI=1/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8
- SCHEMBL9976677
- CS-0448706
- FT-0724914
- Q27454718
- DTXSID80394959
- MFCD00955802
- KGYJCSZMSPBJFS-UHFFFAOYSA-N
- A908009
- 4-Methyl-2(1H)-pyridinethione; 2-Mercapto-4-methylpyridine
- DB-082036
- 4-methylpyridine-2-thiol
-
- MDL: MFCD01860230
- インチ: InChI=1S/C6H7NS/c1-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
- InChIKey: KGYJCSZMSPBJFS-UHFFFAOYSA-N
- ほほえんだ: SC1=NC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 125.03000
- どういたいしつりょう: 125.03
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1A^2
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.15
- ふってん: 195.1 °C at 760 mmHg
- フラッシュポイント: 71.8 °C
- PSA: 51.69000
- LogP: 1.67870
4-methylpyridine-2-thiol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- 危険カテゴリコード: 22
-
危険物標識:

4-methylpyridine-2-thiol 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-methylpyridine-2-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-68480-2.5g |
4-methylpyridine-2-thiol |
18368-65-5 | 95% | 2.5g |
$818.0 | 2023-05-03 | |
| TRC | M328155-5g |
4-Methyl-2-pyridinethiol |
18368-65-5 | 5g |
$ 1292.00 | 2023-09-07 | ||
| TRC | M328155-500mg |
4-Methyl-2-pyridinethiol |
18368-65-5 | 500mg |
$ 167.00 | 2023-09-07 | ||
| Matrix Scientific | 200152-5g |
4-Methylpyridine-2-thiol |
18368-65-5 | 5g |
$1815.00 | 2023-09-07 | ||
| Enamine | EN300-68480-1.0g |
4-methylpyridine-2-thiol |
18368-65-5 | 95% | 1g |
$450.0 | 2023-05-03 | |
| 1PlusChem | 1P0076M3-250mg |
2(1H)-Pyridinethione,4-methyl- |
18368-65-5 | ≥95% | 250mg |
$55.00 | 2025-02-21 | |
| 1PlusChem | 1P0076M3-1g |
2(1H)-Pyridinethione,4-methyl- |
18368-65-5 | >95.0%(T)(HPLC) | 1g |
$120.00 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18006-500mg |
4-methylpyridine-2-thiol |
18368-65-5 | 95% | 500mg |
¥1842.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18006-1g |
4-methylpyridine-2-thiol |
18368-65-5 | 95% | 1g |
¥2759.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN18006-250mg |
4-methylpyridine-2-thiol |
18368-65-5 | 95% | 250mg |
¥1102.0 | 2024-04-23 |
4-methylpyridine-2-thiol 関連文献
-
Fathi A. Abu-Shanab J. Chem. Res. (S) 1999 430
-
Jiang-Feng Song,Si-Zhe Li,Rui-Sha Zhou,Jia Shao,Xiao-Min Qiu,Ying-Ying Jia,Jun Wang,Xiao Zhang Dalton Trans. 2016 45 11883
18368-65-5 (4-methylpyridine-2-thiol) 関連製品
- 18368-58-6(5-Methylpyridine-2-thiol)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18368-65-5)4-methylpyridine-2-thiol

清らかである:99%/99%
はかる:1g/5g
価格 ($):155.0/660.0